3-Methoxythiophene-2-carbonitrile
Description
3-Methoxythiophene-2-carbonitrile is a specialized heterocyclic compound that has garnered attention as a valuable precursor in the synthesis of complex organic molecules. Its structure, which combines a thiophene (B33073) ring with strategically placed methoxy (B1213986) and nitrile functional groups, makes it a subject of interest for creating advanced materials, particularly in the field of organic electronics. The precise arrangement of these groups on the thiophene scaffold allows for fine-tuning of the electronic and physical properties of resulting larger molecules and polymers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxythiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-8-5-2-3-9-6(5)4-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDZPUWNWJRBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Pathways of 3 Methoxythiophene 2 Carbonitrile Derivatives
Electrophilic Aromatic Substitution Reactivity of the Thiophene (B33073) Ring
The reactivity of the thiophene ring in 3-methoxythiophene-2-carbonitrile towards electrophilic aromatic substitution is dictated by the combined electronic effects of the methoxy (B1213986) and carbonitrile substituents. The methoxy group at the 3-position is a potent activating group and directs incoming electrophiles to the ortho and para positions (C2 and C5, respectively). libretexts.org Conversely, the carbonitrile group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C4). libretexts.org
In this compound, these effects work in concert. The powerful activating and directing effect of the methoxy group at C3 strongly favors electrophilic substitution at the C5 position. The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. researchgate.netminia.edu.eg Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. researchgate.netminia.edu.eg For this compound, the primary substitution product is expected at the C5 position due to the strong directing influence of the methoxy group. chemicalbook.com
| Substituent at C3 | Substituent at C2 | Primary Position of Electrophilic Attack |
| -OCH₃ (activating) | -CN (deactivating) | C5 |
| -CH₃ (activating) | -COOH (deactivating) | C5 |
| -Cl (deactivating) | -COOH (deactivating) | C5 |
Nucleophilic Substitution Reactions at Ring and Side-Chain Positions
Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of strong electron-withdrawing groups can facilitate such reactions. For derivatives of this compound that are further substituted with powerful electron-withdrawing groups, such as a nitro group at the C5 position, SNAr reactions become feasible.
A computational study on the reaction of 2-methoxy-3-cyano-5-nitrothiophene with pyrrolidine (B122466) revealed a stepwise SNAr mechanism. nih.govnih.gov The reaction initiates with the nucleophilic addition of pyrrolidine to the C2 position, forming a zwitterionic intermediate. nih.gov This is followed by a proton transfer from the ammonium (B1175870) moiety to the methoxy group, which is often catalyzed by an excess of the nucleophile, leading to the elimination of methanol (B129727) and formation of the substituted product. nih.govnih.gov The Gibbs free energy barrier for the initial nucleophilic addition is significantly influenced by the nature of the substituent at the C3 position. nih.gov
Nucleophilic substitution can also occur at the side-chain, specifically involving the carbonitrile group. For instance, the cyano group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively.
| Thiophene Derivative | Nucleophile | Gibbs Free Energy Barrier (kcal/mol) for Nucleophilic Addition |
| 2-methoxy-3-cyano-5-nitrothiophene | Pyrrolidine | 19.0 |
| 2-methoxy-5-nitrothiophene | Pyrrolidine | 24.1 |
Data sourced from computational studies. nih.gov
Oxidative Transformation Mechanisms
The oxidation of this compound derivatives can proceed through several pathways, primarily involving the sulfur atom or the double bonds of the thiophene ring.
S-Oxidation to Sulfoxides and Sulfones
The sulfur atom in the thiophene ring can be oxidized to form thiophene S-oxides and subsequently thiophene S-sulfones. femaflavor.orgacs.org This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) or with peracids like trifluoroperacetic acid. acs.orgacs.org The rate of the initial oxidation to the sulfoxide (B87167) is enhanced by electron-donating groups on the thiophene ring, while the subsequent oxidation to the sulfone is favored by electron-withdrawing groups. acs.org Thiophene S-oxides are often reactive intermediates and can undergo dimerization via a Diels-Alder reaction. acs.org
Epoxidation Reactions and Subsequent Rearrangement Pathways
In addition to S-oxidation, the double bonds of the thiophene ring can undergo epoxidation. femaflavor.orgwikipedia.org The oxidation of thiophene with peracids can lead to the formation of a thiophene-2,3-epoxide. wikipedia.org This epoxide is typically a highly reactive intermediate that can undergo rearrangement. wikipedia.orgnih.gov One common rearrangement pathway involves a 1,2-hydride shift (NIH shift), leading to the formation of a thiophen-2-one. wikipedia.orgacs.org The formation of the epoxide versus the S-oxide can be influenced by the reaction conditions and the substitution pattern on the thiophene ring. femaflavor.orgnih.gov
Reaction with Singlet Oxygen: Cycloaddition Mechanisms
Thiophene and its derivatives can react with singlet oxygen. acs.orgresearchgate.netnih.gov Theoretical studies have shown that the most favorable pathway for this reaction is a [2+4] cycloaddition, where the thiophene acts as a diene. mdpi.comresearchgate.net This cycloaddition leads to the formation of an endoperoxide intermediate. researchgate.netmdpi.com The reactivity of the thiophene ring towards singlet oxygen is influenced by the electronic nature of its substituents, with electron-donating groups generally increasing the reaction rate. researchgate.net
Reductive Transformations and Product Diversification
The thiophene ring and the carbonitrile substituent of this compound can undergo various reductive transformations. The thiophene ring can be partially reduced to dihydrothiophene or fully reduced to tetrahydrothiophene. slideshare.net For example, reduction with sodium in liquid ammonia (B1221849) can yield a mixture of 2,3-dihydrothiophene (B74016) and 2,5-dihydrothiophene. slideshare.net Catalytic hydrogenation, often requiring a robust catalyst due to sulfur poisoning, can lead to the formation of the corresponding tetrahydrothiophene. slideshare.net
The carbonitrile group is also susceptible to reduction. It can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride. This transformation provides a route to diversify the functionality of the molecule, opening up further synthetic possibilities.
Polymerization and Oligomerization Mechanisms
The polymerization of thiophene derivatives, including those related to this compound, is a critical area of research for the development of conducting polymers with applications in organic electronics. The methoxy group at the 3-position significantly influences the electronic properties and reactivity of the thiophene ring, impacting polymerization processes.
Certain substituted thiophenes, particularly 2-bromo-3-alkoxythiophenes, have been observed to undergo spontaneous autopolymerization. researchgate.netresearchgate.net This process is often vigorous and can be initiated at room temperature or upon heating. researchgate.net The mechanism is believed to be initiated by the protonation of the monomer, with the polymerization being catalytically accelerated by the generated acid, such as hydrogen bromide (HBr) in the case of bromo-substituted thiophenes. researchgate.net
A significant side reaction during the autopolymerization of 2-bromo-3-methoxythiophene (B13090750) is the cleavage of the methoxy group. researchgate.net The HBr gas formed during the polymerization can act as an acid to cleave the methoxy group on the thiophene ring, leading to the formation of methyl bromide gas. researchgate.net This demethylation has also been observed in other contexts, such as the dimerization of 3-(2-pyridyl)thiophen-2(5H)-one from the demethylation of 2-methoxy-3-(2-pyridyl)thiophene. dntb.gov.ua
The autopolymerization reaction is sensitive to the nature and arrangement of substituents on the thiophene ring, as well as the proton acidity. researchgate.net Spectroscopic methods such as UV-Vis, ESR, GC/MS, NMR, and FT-IR are employed to analyze the reaction products and elucidate the complex, multi-step polymerization mechanism and accompanying side reactions. researchgate.net
Electrochemical polymerization is a common and effective method for synthesizing conducting polymers from thiophene monomers. Poly(3-methoxythiophene) can be prepared via electrodeposition, including in specialized media like ionic liquid microemulsions, to form conductive films. dntb.gov.ua The resulting polymers, such as poly(3-hexylthiophene) (P3HT), can be doped to significantly increase their electrical conductivity. aps.org
The doping process involves the oxidation of the polymer chains, creating positive charges (polarons and bipolarons) that are balanced by counter-ions from the doping agent. aps.org Infrared spectroscopy indicates a shift from an aromatic to a quinoid character in the polymer backbone upon formation of these charge carriers. aps.org At low doping levels, polarons are the primary charge carriers, while at higher levels, they are replaced by singlet bipolarons. aps.org The structure of the monomer, including the presence and position of substituents like the methoxy group, plays a crucial role in the properties of the resulting conducting polymer. dntb.gov.ua
| Polymerization Method | Key Features | Side Reactions/Considerations |
| Autopolymerization | Spontaneous, often vigorous reaction of certain substituted thiophenes (e.g., 2-bromo-3-alkoxythiophenes). researchgate.netresearchgate.net Initiated by protonation and catalytically accelerated by generated acid (e.g., HBr). researchgate.net | Cleavage of the methoxy group by the generated acid, forming byproducts like methyl bromide. researchgate.net Sensitive to substituent effects and proton acidity. researchgate.net |
| Electropolymerization | Controlled synthesis of conducting polymer films via an electrochemical process. dntb.gov.ua Allows for doping to enhance electrical conductivity. aps.org | The properties of the resulting polymer are highly dependent on the monomer structure and polymerization conditions. dntb.gov.ua |
Intrinsic Reactivity of Nitrile and Methoxy Functional Groups
The nitrile and methoxy groups are key functional moieties that dictate the chemical behavior of this compound. Their intrinsic reactivity allows for a range of chemical transformations, from simple hydrolysis to complex cyclization reactions.
The carbonitrile (CN) group can undergo hydrolysis to form a carboxamide or a carboxylic acid. For instance, vigorous base-hydrolysis can cleave both ester and amide functionalities in related thiophene derivatives. nih.gov In some cases, the hydrolysis of a nitrile can proceed smoothly to yield an amide. rsc.org
The transformation of a nitrile group to an amide is a valuable synthetic step. For example, copper-catalyzed aerobic oxidative amidation has been used to convert methyl groups on azaarylmethanes to amides, and similar principles can be applied to the functionalization of heterocyclic systems. rsc.org The presence of a nitrogen atom within the heterocyclic ring can be crucial for such reactions. rsc.org
The conformational preferences of thiophene derivatives are influenced by intramolecular interactions. In molecules containing both a thiophene ring and an amide group, such as N-methylthiophene-2-carboxamide, the potential for intramolecular hydrogen bonding exists. researchgate.net However, sulfur is not a strong hydrogen bond acceptor, and steric effects, such as the presence of a bulky group like a methylthiolate, can have a more significant impact on the conformational distribution than a weak S···H-N hydrogen bond. researchgate.net
The interaction between the sulfur atom's "sigma-hole" (a region of positive electrostatic potential) and an electron donor can preorganize the conformation of a molecule for specific recognition, for example, in DNA binding. researchgate.net This highlights the role of the sulfur atom in directing non-covalent interactions. The methoxy group, being electron-donating, influences the electronic distribution of the thiophene ring, which in turn affects its interactions and reactivity.
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through cyclocondensation and heterocyclization reactions. The adjacent nitrile and other functional groups can react with various reagents to form new rings.
For example, aminothiophene carbonitriles can react with reagents like triethyl orthoformate in the presence of anilines to yield thieno[2,3-d]pyrimidine (B153573) derivatives. uminho.pt Similarly, 2-amino-3-carbethoxythiophene derivatives can be converted to thieno[2,3-d]pyrimidin-4-ones. eurjchem.com These reactions often proceed through the formation of an intermediate amidine, followed by an intramolecular nucleophilic attack of an amino group onto the nitrile carbon. uminho.pt
The reaction of 2-imino-2H-chromeno-3-carbonitriles with N,N-binucleophiles can lead to the formation of complex fused systems like chromeno[4,3-c]pyrazoles. mdpi.com These transformations demonstrate the utility of the nitrile group as an electrophilic center for ring-closing reactions. Furthermore, the reaction of aminothiophene-carbonitriles with other molecules can lead to the formation of benzodiazepine-fused thiophenes, such as 4-amino-2-methyl-10H-thieno[2,3-b] researchgate.netresearchgate.netbenzodiazepine. rsc.org
| Reaction Type | Reagents and Conditions | Resulting Fused System |
| Cyclocondensation | Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, triethyl orthoformate, substituted aniline, acetic acid catalyst. uminho.pt | Ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives. uminho.pt |
| Heterocyclization | 2-Amino-3-carbethoxythiophene derivative, hydrazine (B178648) hydrate, then thiourea. eurjchem.com | 3-Amino-2-thioxothieno[2,3-d]pyrimidin-4-one. eurjchem.com |
| Heterocyclization | 2-Amino-5-methylthiophene-3-carbonitrile, o-chloronitrobenzene, then SnCl2 for reduction and cyclization. rsc.org | 4-Amino-2-methyl-10H-thieno[2,3-b] researchgate.netresearchgate.netbenzodiazepine. rsc.org |
| Heterocyclization | Malononitrile, salicylic (B10762653) aldehydes, N,N-nucleophiles (e.g., hydrazine hydrate). mdpi.com | Chromeno[4,3-c]pyrazoles. mdpi.com |
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Methoxythiophene 2 Carbonitrile Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-methoxythiophene-2-carbonitrile analogs. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's conformation.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of a typical this compound derivative will exhibit distinct signals corresponding to the methoxy (B1213986) protons, and the protons on the thiophene (B33073) ring. The chemical shifts of the thiophene protons are influenced by the electronic effects of the methoxy and nitrile substituents. Similarly, the ¹³C NMR spectrum provides characteristic signals for the carbon atoms of the thiophene ring, the nitrile group, and the methoxy group.
2D NMR Techniques: To resolve any ambiguities in signal assignment and to determine the connectivity between atoms, various 2D NMR techniques are employed:
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the thiophene ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons, providing valuable information about the spatial proximity of different parts of the molecule. This is particularly useful for determining the preferred conformation of the methoxy group relative to the thiophene ring and for analyzing intermolecular interactions in solution. acs.orgacs.org For instance, NOE correlations can be observed between the methoxy protons and the adjacent thiophene ring proton. acs.org
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for 3-methoxythiophene (B46719), a closely related analog. The exact shifts for this compound would be further influenced by the electron-withdrawing nitrile group.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H4 | ~6.75 (dd) | C2 ~100-110 |
| H5 | ~7.15 (dd) | C3 ~160-170 (with OCH₃) |
| H2 | ~6.25 (dd) | C4 ~120-130 |
| OCH₃ | ~3.85 (s) | C5 ~125-135 |
| OCH₃ ~55-65 | ||
| Data is estimated based on typical values for substituted thiophenes and may vary depending on the solvent and other experimental conditions. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and its analogs.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for its key functional groups. The strong, sharp absorption band for the nitrile (C≡N) stretching vibration is typically observed in the range of 2220-2260 cm⁻¹. The C-O stretching vibration of the methoxy group will appear in the region of 1000-1300 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and the methyl group, as well as C=C stretching vibrations of the thiophene ring, will be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group, being a relatively non-polar bond, often gives a strong and easily identifiable Raman signal. The symmetric vibrations of the thiophene ring are also typically Raman active.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| Nitrile (-C≡N) | Stretching | 2220-2260 (strong, sharp) | Strong |
| Methoxy (-OCH₃) | C-O Stretching | 1000-1300 | Moderate |
| Thiophene Ring | C=C Stretching | 1400-1600 | Moderate to Strong |
| C-H Stretching | 3000-3100 | Moderate | |
| Methyl (-CH₃) | C-H Stretching | 2850-2960 | Moderate |
| These are general ranges and the exact positions of the peaks can be influenced by the overall molecular structure and intermolecular interactions. |
Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to the expected combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of a sample and for identifying any impurities or byproducts from a synthesis. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule, which can be used for structural confirmation. Common fragmentation pathways for this compound might include the loss of a methyl radical (•CH₃) from the methoxy group, the loss of carbon monoxide (CO), or the cleavage of the thiophene ring.
| Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, Elemental formula |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Purity assessment, Identification of components in a mixture, Fragmentation pattern for structural elucidation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and provides information about the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the thiophene ring. The positions and intensities of these absorption maxima (λ_max) are sensitive to the substituents on the ring. The electron-donating methoxy group and the electron-withdrawing nitrile group will influence the energy levels of the molecular orbitals, leading to shifts in the absorption bands compared to unsubstituted thiophene.
| Transition Type | Expected Wavelength Range (nm) | Notes |
| π → π* | 250-350 | The exact λ_max will depend on the solvent and the specific substitution pattern of the analog. |
Electron Spin Resonance (ESR) Spectroscopy for Investigating Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as radicals. While this compound itself is a diamagnetic molecule with no unpaired electrons, ESR spectroscopy can be a valuable tool for studying its reactivity. For example, if the compound is involved in a reaction that proceeds through a radical intermediate, such as certain polymerization or electrochemical processes, ESR can be used to detect and characterize these transient radical species. The g-factor and hyperfine coupling constants obtained from the ESR spectrum can provide information about the structure and electronic environment of the radical.
X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. This provides an unambiguous confirmation of its connectivity and conformation. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, π-π stacking, and other non-covalent forces that govern the supramolecular architecture. researchgate.net
Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC)) for Purity Assessment and Separation Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential techniques for the analysis and purification of this compound and its analogs. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
Purity Assessment: HPLC and UHPLC are routinely used to determine the purity of a synthesized compound. By developing a suitable chromatographic method, a sharp, symmetrical peak corresponding to the target compound can be obtained, and the presence of any impurities can be detected and quantified.
Separation Methodologies: These techniques are also invaluable for the purification of this compound from reaction mixtures. By scaling up the analytical method to a preparative scale, it is possible to isolate the pure compound for further characterization and use. The choice of stationary phase (e.g., C18, silica) and mobile phase (e.g., mixtures of acetonitrile (B52724), methanol (B129727), and water) is critical for achieving optimal separation.
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Preparative purification |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-throughput purity analysis, Improved resolution and speed compared to HPLC |
Electrochemical Characterization Techniques: Cyclic Voltammetry for Redox Behavior and Polymerization Studies
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of electroactive species, such as thiophene monomers, and to monitor their electropolymerization. sciepub.comals-japan.com This method involves scanning the potential of a working electrode in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current. als-japan.com The resulting voltammogram, a plot of current versus potential, provides critical information about the oxidation and reduction potentials of the monomer, the reversibility of the redox processes, and the formation and properties of the corresponding polymer film on the electrode surface. sciepub.comnih.gov
The electrochemical behavior of this compound analogs is significantly influenced by the nature and position of substituents on the thiophene ring. The electron-donating methoxy group (-OCH₃) generally lowers the oxidation potential of the thiophene monomer, making it easier to polymerize electrochemically. researchgate.net Conversely, an electron-withdrawing group like the cyano group (-CN) is expected to increase the oxidation potential. The interplay of these groups dictates the monomer's reactivity and the optoelectronic properties of the resulting polymer.
Redox Behavior and Polymerization of 3-Methoxythiophene Analogs
Studies on 3-methoxythiophene (MOT) reveal that it undergoes oxidative electropolymerization to form a conductive and electroactive polymer film, poly(3-methoxythiophene) (PMOT). The oxidation potential of the MOT monomer has been reported at approximately 1.1 V versus a Saturated Calomel Electrode (SCE). researchgate.net The resulting PMOT polymer exhibits a reversible redox process at a much lower potential, typically around 0.22 V vs. SCE, demonstrating the formation of a stable, doped polymer film. researchgate.net
In a study involving the copolymerization of MOT with other substituted thiophenes, cyclic voltammetry was used to both synthesize and characterize the resulting copolymer films. The experimental setup typically consists of a three-electrode cell with a working electrode (e.g., platinum or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., SCE or Ag/AgCl). researchgate.netdntb.gov.ua The polymerization is carried out in a solution of the monomers in a suitable solvent like acetonitrile, containing a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (Bu₄NClO₄). researchgate.net
The following table summarizes the oxidation potentials of 3-methoxythiophene and its copolymers, illustrating the redox behavior observed during cyclic voltammetry studies.
| Monomer/Polymer | Monomer Oxidation Potential (V vs. SCE) | Polymer Redox Potential (E½ or E_ox, V vs. SCE) | Scan Rate (mV/s) | Notes |
| 3-Methoxythiophene (MOT) | 1.1 | - | 50 | Monomer oxidation. researchgate.net |
| Poly(3-methoxythiophene) (PMOT) | - | 0.22 | 50 | Polymer oxidation. researchgate.net |
| PMOT-co-TE | - | 0.30 | 50 | Copolymer with 3-thiopheneethanol. researchgate.net |
| PMOT-co-TCA | - | 0.20 | 50 | Copolymer with 3-thiophenecarboxylic acid. researchgate.net |
| PMOT-co-TM | - | 1.16 | 50 | Copolymer with 3-thiophenemethanol, showing an irreversible profile. researchgate.net |
Table 1: Oxidation potentials of 3-methoxythiophene (MOT) monomer and redox potentials of its resulting polymers and copolymers from cyclic voltammetry.
Influence of the Cyano Group: Studies on Analogous Structures
While specific studies focusing solely on the electropolymerization of this compound are not widely documented, research on structurally similar monomers provides significant insights. For instance, the electrochemical properties of polymers derived from 4-methoxythiophene-2-carbonitrile (B12938322) have been investigated in the context of diketopyrrolopyrrole (DPP) based polymers. nih.gov
In this research, copolymers were synthesized and their electrochemical characteristics were determined by cyclic voltammetry performed on thin films of the polymers. nih.gov The measurements were conducted in a deoxygenated anhydrous acetonitrile solution containing 0.1 M tetrakis(n-butyl)ammonium hexafluorophosphate (B91526) ((n-Bu)₄N⁺PF₆⁻) as the supporting electrolyte. nih.gov The analysis allowed for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for optoelectronic applications. nih.gov The presence of the electron-withdrawing cyano group, in conjunction with the methoxy group, modulates these energy levels. nih.govntu.edu.tw
The following table presents the electrochemical data for polymers incorporating a methoxy-substituted thiophene unit, derived from cyclic voltammetry analysis.
| Polymer | E_HOMO (eV) | E_LUMO (eV) | Electrochemical Bandgap (E_g^CV, eV) |
| P1 | -5.25 | -3.55 | 1.70 |
| P2 | -5.33 | -3.58 | 1.75 |
| P3 | -5.30 | -3.53 | 1.77 |
| P4 | -5.37 | -3.53 | 1.84 |
| P5 | -5.31 | -3.51 | 1.80 |
| P6 | -5.38 | -3.51 | 1.87 |
Table 2: Electrochemical properties of various diketopyrrolopyrrole (DPP) polymers containing a methoxy-substituted thiophene precursor, determined by cyclic voltammetry. nih.gov The HOMO and LUMO levels are calculated from the onset oxidation and reduction potentials.
The repeated scanning during electropolymerization typically shows a gradual increase in the peak currents of the polymer's redox waves, indicating the progressive deposition of a conductive polymer film on the electrode surface. acs.org The scan rate dependence of the peak currents can also be analyzed to determine if the electrochemical process is diffusion-controlled or surface-confined, providing further understanding of the polymer film's behavior. acs.org For an ideal surface-confined species, the peak current is directly proportional to the scan rate. als-japan.com
Computational and Theoretical Investigations of 3 Methoxythiophene 2 Carbonitrile Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-methoxythiophene-2-carbonitrile at the molecular level.
Density Functional Theory (DFT) is a widely used computational method for investigating the geometry and conformational landscape of molecules like this compound. researchgate.netrsc.org By employing functionals such as B3LYP in combination with basis sets like 6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.nettandfonline.com This process involves finding the minimum energy structure on the potential energy surface. nih.gov
For thiophene (B33073) derivatives, DFT calculations can accurately predict bond lengths and angles, which often show good agreement with experimental data. tandfonline.comnih.gov For instance, in related thiophene structures, the calculated bond lengths for C-C bonds are typically in the range of 1.3 to 1.4 Å, and C-H bond lengths are around 1.0 to 1.1 Å. nih.gov The point group of the optimized structure, which describes its symmetry, is also determined. nih.gov
Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is crucial for understanding its properties. mit.edu DFT methods can be used to identify different conformers and their relative energies, providing insight into the molecule's flexibility and the most likely shapes it will adopt. mit.edumdpi.com
The choice of the DFT functional and basis set is critical for obtaining accurate results. rsc.org Functionals like B3LYP, PBE0, and M06-2X are commonly used for organic molecules. rsc.orgnih.gov The basis set, such as 3-21G, 6-31G*, or the more extensive 6-311++G**, describes the atomic orbitals used in the calculation. mdpi.com The addition of polarization (d) and diffuse (++) functions can improve the accuracy, especially for systems with heteroatoms or delocalized electrons. mdpi.comnih.gov
Table 1: Representative Bond Lengths and Angles for Thiophene Derivatives from DFT Calculations
| Parameter | Typical Calculated Value |
|---|---|
| C-C Bond Length | 1.3 - 1.4 Å |
| C-H Bond Length | 1.0 - 1.1 Å |
| C-C-C Bond Angle | 118.5° - 121.4° |
| C-C-H Bond Angle | 117.9° - 121.7° |
Note: These are typical ranges observed in DFT studies of substituted thiophenes and may vary for this compound.
Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, providing insights into the electronic properties and reactivity of molecules like this compound. semanticscholar.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.comrsc.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical stability, reactivity, and electronic properties. semanticscholar.orgmdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity and can be indicative of potential applications in areas like nonlinear optics and organic electronics. mdpi.comchimicatechnoacta.ru
DFT calculations are commonly used to determine the energies of the HOMO and LUMO. mdpi.comresearchgate.net The choice of functional and basis set can influence the calculated orbital energies. researchgate.net For substituted thiophenes, the HOMO-LUMO gap can vary significantly depending on the nature and position of the substituents. mdpi.comnih.gov For example, electron-withdrawing groups can lower the LUMO energy, while electron-donating groups can raise the HOMO energy, both leading to a smaller energy gap. rsc.org
The distribution of the HOMO and LUMO across the molecule can also be visualized. In many thiophene-based systems designed for applications like dye-sensitized solar cells, the HOMO is often localized on the electron-donating part of the molecule, and the LUMO is on the electron-accepting part. mdpi.com This spatial separation facilitates charge transfer upon photoexcitation. mdpi.com
Table 2: Key Electronic Properties Derived from FMO Analysis
| Property | Description | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Relates to chemical stability, reactivity, and electronic properties. A smaller gap often implies higher reactivity. |
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving molecules like this compound. By mapping the potential energy surface (PES), researchers can identify the most likely path a reaction will follow from reactants to products. smu.edu
A key aspect of this is the identification of transition states, which are short-lived, high-energy configurations of atoms that represent the energy barrier for a reaction. masterorganicchemistry.com The structure of the transition state has partial bonds and cannot be isolated experimentally. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. masterorganicchemistry.com
Various computational methods can be used to locate transition states, such as the synchronous transit-guided quasi-Newton (QST2) method or nudged elastic band (NEB) calculations. arxiv.orgyoutube.com These methods help to trace the minimum energy path connecting reactants and products through the transition state. smu.eduresearchgate.net
For complex reactions, the PES may feature multiple steps with intermediates, which are stable species that exist in energy minima between transition states. researchgate.net Computational studies can help to characterize both the transition states and any intermediates, providing a detailed picture of the reaction mechanism. researchgate.net The reaction path can be visualized through a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products. masterorganicchemistry.com
Computational methods are invaluable for estimating the thermodynamic properties of molecules like this compound, providing insights into their stability and reaction feasibility. mdpi.com Parameters such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°) can be calculated using quantum chemical methods. benthamopenarchives.com
DFT calculations, often in conjunction with frequency analysis, can be used to determine these thermodynamic parameters. nih.gov The variation of these properties with temperature can also be studied, which is crucial for understanding how reaction equilibria shift with changing conditions. nih.gov
The enthalpy of formation is a key measure of a molecule's stability. researchgate.net For thiophene derivatives, experimental determination of the enthalpy of formation can be challenging. bohrium.com Computational methods, therefore, provide a valuable alternative. For example, the gas-phase enthalpy of formation of substituted thiophenes has been computed using quantum chemical calculations. bohrium.com
The relative stability of different isomers can also be assessed by comparing their calculated enthalpies of formation. For instance, studies on substituted thiophenes have shown that the position of the substituent can significantly impact the molecule's thermodynamic stability. researchgate.net The thermal stability of a compound can also be investigated computationally, for example, by analyzing its degradation pathways. ethz.ch
Table 3: Important Thermodynamic Parameters and Their Significance
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Enthalpy of Formation | ΔHf° | The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions. | Indicates the thermodynamic stability of a compound. |
| Entropy | S° | A measure of the randomness or disorder of a system. | Contributes to the Gibbs free energy and influences the spontaneity of a process. |
| Gibbs Free Energy | G° | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of a chemical reaction. |
Ab Initio Methods (e.g., G2, G3 Levels) for High-Accuracy Thermochemical Calculations
For highly accurate thermochemical data, ab initio methods such as the Gaussian-n (Gn) theories, including G2 and G3, are employed. researchgate.net These composite methods aim to approximate the results of very high-level calculations by combining the results of several lower-level calculations. acs.org They are particularly useful for obtaining accurate enthalpies of formation. osti.gov
G2 and G3 theories involve a series of calculations at different levels of theory and with different basis sets to systematically account for electron correlation, basis set effects, and other contributions to the total energy. acs.org While computationally more demanding than standard DFT, Gn theories can achieve "chemical accuracy," which is typically defined as within 1 kcal/mol of the experimental value. osti.gov
These methods have been successfully applied to a wide range of organic molecules, including cyclic and aromatic hydrocarbons, to calculate their heats of formation. acs.org For sulfur-containing compounds, specialized protocols and basis sets may be necessary to achieve high accuracy due to the presence of the third-row element. nih.gov
The G3 level of theory is generally an improvement over G2, often providing results closer to experimental values and being computationally more efficient. researchgate.net Calculated enthalpies of formation from G2 and G3 methods are often compared with experimental data, where available, to validate the computational approach. acs.org These high-accuracy calculations are crucial for building reliable thermochemical databases. osti.gov
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions and Self-Assembly Prediction
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules on a larger scale, including intermolecular interactions and self-assembly processes. researchgate.netscribd.com These methods can provide insights into how molecules of this compound might interact with each other or with other molecules in a condensed phase. arxiv.org
MD simulations predict the movement of every atom in a system over time based on a force field that describes the interatomic interactions. researchgate.net This allows for the study of dynamic processes such as conformational changes, ligand binding, and the formation of larger aggregates. researchgate.net For example, MD simulations can be used to evaluate the stability of a ligand-protein complex, which is important in drug design. tandfonline.com
The study of intermolecular interactions is crucial for understanding the properties of materials. scribd.com Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular contacts in a crystal structure, revealing the nature and strength of interactions such as hydrogen bonds and van der Waals forces. tandfonline.com
Predicting how molecules self-assemble into larger, ordered structures is a key challenge in materials science. Molecular modeling can help to understand the driving forces behind self-assembly, such as π-π stacking in aromatic systems like thiophene. These interactions are important for the properties of organic electronic materials. By simulating the behavior of many molecules together, researchers can gain insights into the formation of thin films and other nanostructures.
Prediction of Spectroscopic Parameters via Computational Methods
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard method for predicting the spectroscopic properties of molecules. nih.govresearchgate.net These methods allow for the calculation of parameters associated with various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By simulating these spectra, researchers can aid in the structural elucidation of newly synthesized compounds, understand the electronic transitions within the molecule, and interpret experimental data with greater confidence. scielo.org.zatandfonline.com
For thiophene derivatives, DFT calculations are routinely used to optimize molecular geometry and predict vibrational frequencies and chemical shifts. researchgate.netresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) have been shown to provide a good balance between accuracy and computational cost for this class of compounds. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts (¹H and ¹³C), while Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict UV-Vis absorption spectra. nih.govscielo.org.za
While specific, detailed computational studies on this compound are not extensively available in the public literature, the established methodologies are readily applicable. A theoretical investigation would typically yield data such as those presented in the illustrative table below.
Interactive Table: Computationally Predicted Spectroscopic Parameters for a Thiophene System
| Parameter Type | Calculated Parameter | Typical Predicted Value | Computational Method |
| NMR Spectroscopy | ¹H Chemical Shift (H4) | 6.8 - 7.2 ppm | GIAO / B3LYP |
| ¹H Chemical Shift (H5) | 7.4 - 7.8 ppm | GIAO / B3LYP | |
| ¹³C Chemical Shift (C2-CN) | 110 - 115 ppm | GIAO / B3LYP | |
| ¹³C Chemical Shift (C3-OCH₃) | 160 - 165 ppm | GIAO / B3LYP | |
| IR Spectroscopy | C≡N Stretch | 2220 - 2240 cm⁻¹ | B3LYP / 6-311++G(d,p) |
| C-O-C Asymmetric Stretch | 1250 - 1270 cm⁻¹ | B3LYP / 6-311++G(d,p) | |
| Thiophene Ring Stretch | 1400 - 1500 cm⁻¹ | B3LYP / 6-311++G(d,p) | |
| UV-Vis Spectroscopy | λmax (Electronic Transition) | 270 - 290 nm | TD-DFT / B3LYP |
Note: The values in this table are illustrative and based on typical ranges for substituted thiophenes. Actual values for this compound would require specific DFT calculations.
Research on closely related structures underscores the utility of this approach. For instance, a 2017 study by Gulipalli et al. involved the design of a series of methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives as potential anticancer agents. sci-hub.seresearchgate.net In their work, computational tools were used to design the molecules and study their interactions with biological targets, demonstrating the predictive power of computational methods in guiding synthetic efforts for this class of thiophene compounds. sci-hub.seresearchgate.netresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical and Physical Characteristics
Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to build mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. conicet.gov.armdpi.com These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying structural features using numerical values known as "molecular descriptors," QSPR models can predict properties of interest for new or untested compounds, saving significant time and resources. conicet.gov.arresearchgate.net
For thiophene derivatives, QSPR and the closely related Quantitative Structure-Activity Relationship (QSAR) models have been developed for various applications. researchgate.net The process involves several key steps:
Data Set Compilation: A diverse set of thiophene compounds with experimentally determined values for a specific property (e.g., boiling point, solubility, biological activity) is assembled.
Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors is calculated. These can be categorized as constitutional, topological, geometric, or quantum-chemical descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking a subset of the most relevant descriptors to the property of interest. mdpi.com
Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
Although specific QSPR models developed exclusively for this compound are not prominent in the literature, general and class-specific models for thiophenes can be used to predict its characteristics. The molecular descriptors used in such models are fundamental to their success.
Interactive Table: Common Molecular Descriptors in QSPR Studies of Thiophene Derivatives
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | Size and mass of the molecule. |
| Topological | Balaban J index | Describes the branching and shape of the molecular skeleton. |
| Geometric (3D) | Molecular Surface Area | Represents the molecule's surface, relevant for intermolecular interactions. |
| Quantum-Chemical | HOMO/LUMO Energies | Relates to electron-donating/accepting ability and chemical reactivity. dergipark.org.tr |
| Dipole Moment | Measures the polarity of the molecule. researchgate.net | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the compound. |
These QSPR models are powerful tools for estimating a wide range of properties, from fundamental physical data like standard enthalpy of formation to complex biological endpoints, guiding the design of thiophene-based compounds with tailored characteristics. mdpi.comresearchgate.net
Applications As Precursors and Components in Advanced Materials and Specialized Organic Synthesis
Role in Organic Electronic Materials Development
The inherent properties of the 3-methoxythiophene-2-carbonitrile scaffold, including its electron-rich nature and potential for chemical modification, make it a crucial component in the design and synthesis of novel organic electronic materials.
Precursors for Conducting Polymers (e.g., Polythiophenes, Diketopyrrolopyrrole (DPP)-based Polymers)
This compound serves as a key starting material for the synthesis of monomers used in conducting polymers. researchgate.nettue.nlmdpi.com These polymers are essential for a variety of electronic applications due to their ability to conduct electricity. The methoxy (B1213986) group on the thiophene (B33073) ring enhances the electron-donating properties of the monomer, which in turn influences the electronic characteristics of the resulting polymer. nih.gov
A notable application is in the creation of diketopyrrolopyrrole (DPP)-based polymers. acs.orgnih.gov The synthesis of a new DPP monomer incorporating a methoxy group at the β-position of the thiophene unit has been reported. acs.orgnih.gov This was achieved by first synthesizing 4-methoxythiophene-2-carbonitrile (B12938322), which then undergoes a condensation reaction to form the DPP core. acs.org The resulting methoxylated DPP polymers exhibit altered optoelectronic properties compared to their non-methoxylated counterparts. acs.orgnih.gov Specifically, the introduction of the methoxy group can lead to a more planar polymer backbone due to favorable sulfur-oxygen interactions, which can enhance charge transport. acs.orgnih.gov
The general synthetic approach to these conducting polymers involves the polymerization of monomeric units, often through methods like Stille polymerization. acs.orgnih.gov For instance, brominated DPP monomers derived from this compound can be coupled with stannylated comonomers to produce high-yield polymers. acs.orgnih.gov These polymers, such as poly(3-hexylthiophene) (P3HT), are solution-processable and can be cast into thin films for device fabrication. nsf.govaps.org
Components in Optoelectronic Device Architectures
The unique electronic properties of polymers and materials derived from this compound make them suitable for various optoelectronic devices. d-nb.inforsc.org These devices leverage the interaction of light and electricity and include organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
In the context of DPP-based polymers, the methoxy substitution has been shown to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. acs.orgnih.gov This tuning of the electronic bandgap is critical for optimizing the performance of optoelectronic devices. For example, a reduction in the bandgap can lead to a redshift in the material's absorption spectrum, which is beneficial for applications in near-infrared detectors and solar cells. nih.gov
The ability to create both homopolymers and copolymers from methoxy-substituted DPP monomers allows for a systematic study of the structure-property relationships. acs.orgnih.gov This research has demonstrated that the incorporation of the methoxy group can lead to increased planarity and altered electrochemical properties, which are key factors in the performance of devices like organic electrochemical transistors (OECTs). nih.govnsf.gov The development of three-dimensional device architectures has further expanded the potential applications of these materials. d-nb.info
Building Blocks for Diverse Complex Heterocyclic Scaffolds
Beyond its use in polymer science, this compound is a versatile building block for the synthesis of a wide array of complex heterocyclic compounds, which are often of interest in medicinal chemistry.
Synthesis of Thieno[2,3-d]pyrimidines and Related Fused Heterocyclic Systems
A significant application of this compound and its derivatives is in the synthesis of thieno[2,3-d]pyrimidines. cu.edu.egresearchgate.netresearchgate.netsci-hub.se These fused heterocyclic systems are of great interest due to their diverse biological activities. The synthesis often involves the cyclization of a 2-aminothiophene-3-carbonitrile (B183302) derivative. For example, condensing 2-aminothiophene-3-carbonitrile with formamide (B127407) can yield 4-aminothieno[2,3-d]pyrimidine. cu.edu.eg Microwave-assisted synthesis has also been employed to efficiently produce these derivatives. researchgate.net
The general strategy involves building the pyrimidine (B1678525) ring onto the thiophene core. researchgate.net Various synthetic routes have been developed, starting from different thiophene precursors. sci-hub.se For instance, a tandem aza-Wittig reaction and cyclization process has been used to synthesize 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one. researchgate.net These synthetic methods provide access to a wide range of substituted thienopyrimidines with potential applications in drug discovery. mdpi.com
Formation of Tetrazole and Thiazole (B1198619) Derivatives
This compound derivatives can also serve as precursors for the synthesis of tetrazole and thiazole-containing compounds. researchgate.netnih.govfabad.org.trgoogle.com These heterocyclic rings are important pharmacophores found in many biologically active molecules. The synthesis of tetrazole derivatives can be achieved through various cyclization reactions, often involving the nitrile group of the thiophene precursor. researchgate.netnih.gov Similarly, the thiophene scaffold can be elaborated to include a thiazole ring, leading to hybrid molecules with potentially enhanced biological properties. nih.govfabad.org.tr The synthesis of these derivatives often involves multi-step reaction sequences, highlighting the versatility of the initial thiophene building block. nih.gov
Construction of Multi-Thiophene Architectures (e.g., Oligothiophenes, Trimers)
The thiophene unit is a fundamental component in the construction of larger, conjugated systems known as oligothiophenes and thiophene trimers. researchgate.netnih.gov These multi-thiophene architectures are of interest for their electronic and optical properties, which can be tuned by varying the number of thiophene units and their substitution patterns. researchgate.netdiva-portal.org this compound can be incorporated into these structures to modulate their electronic characteristics. The synthesis of these architectures often relies on cross-coupling reactions, such as Suzuki or Stille couplings, to link individual thiophene monomers. nih.gov The resulting oligomers and trimers can serve as model compounds for understanding the properties of longer polythiophene chains or be used directly in electronic devices. researchgate.netnih.gov
Advanced Ligand Design and Coordination Chemistry (General thiophene usage)
Thiophene and its derivatives are highly versatile platforms for the design of advanced ligands used in coordination chemistry and catalysis. frontiersin.org The sulfur atom within the thiophene ring, along with potential functional groups attached to the ring, can act as coordination sites for a wide range of metal ions. frontiersin.orgnih.gov This ability to form stable metal complexes is fundamental to their application in various fields, from materials science to medicinal chemistry. nih.gov
In materials science, thiophene derivatives have been successfully employed as ligands to passivate surface defects in perovskite nanocrystals (NCs). frontiersin.org For example, using thiophene derivatives as ligands for manganese-doped CsPbCl₃ nanocrystals significantly enhances their optical properties. The sulfur atom in the thiophene ligand is believed to bind to uncoordinated lead ions on the surface of the nanocrystal, reducing non-radiative trap states. frontiersin.org This passivation leads to a dramatic increase in the photoluminescence quantum yield (PLQY) to as high as 93%, compared to 46% for unmodified nanocrystals. frontiersin.org The resulting highly luminescent and stable nanocrystals are promising for next-generation lighting and display technologies. frontiersin.org
Furthermore, the structural rigidity and electronic properties of the thiophene ring make it an excellent scaffold for constructing ligands for homogeneous catalysis. unimi.it By functionalizing the thiophene core, chemists can create ligands with tailored steric and electronic properties to control the activity and selectivity of metal catalysts in various organic transformations. nih.govunimi.it
Table 2: Examples of Thiophene Derivatives in Ligand Design
| Thiophene Derivative Application | Metal/Material | Resulting Improvement/Function | Potential Use |
| Ligands for Perovskite Nanocrystals | Mn:CsPbCl₃ | Enhanced PLQY (from 46% to 93%), superior thermal and shelf stability. frontiersin.org | LEDs, Displays. frontiersin.org |
| Ligands for Homogeneous Catalysis | Transition Metals | Tunable control over catalytic activity and selectivity. unimi.it | Sustainable chemical synthesis, asymmetric catalysis. unimi.it |
| Precursors for Organometallic Reagents | Lithium | Formation of 2-lithiothiophene, a versatile synthetic intermediate. wikipedia.org | Synthesis of complex organic molecules. wikipedia.org |
Development of Chemosensors Based on Molecular Recognition Principles
Thiophene derivatives are exceptionally well-suited for the development of chemosensors due to their outstanding photophysical properties. nih.govbohrium.com These organic molecules can be designed to act as highly selective and sensitive optical probes for detecting various analytes, including metal ions and anions, in environmental and biological systems. nih.govresearchgate.net The development of these sensors is based on the principles of molecular recognition, where a receptor unit (the thiophene-based molecule) is designed to specifically bind to a target analyte.
This binding event triggers a measurable change in the sensor's optical properties, such as a shift in its absorption wavelength (colorimetric sensing) or an enhancement or quenching of its fluorescence (fluorometric sensing). nih.govbohrium.com Several mechanisms can be exploited, including:
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor restricts intramolecular rotations or vibrations, leading to a significant increase in fluorescence intensity. researchgate.netsciforum.net
Photoinduced Electron Transfer (PET): In the unbound state, a PET process can quench the fluorescence of the sensor. Upon binding to an analyte, this PET process is inhibited, "turning on" the fluorescence. sciforum.net
Intramolecular Charge Transfer (ICT): The interaction with an analyte can alter the electron distribution within the sensor molecule, causing a shift in the absorption or emission spectra. bohrium.commdpi.com
For instance, a Schiff base sensor derived from thiophene-2-carboxaldehyde has been developed for the relay recognition of Zn²⁺ and Fe²⁺ ions. sciforum.net The initial binding of Zn²⁺ enhances fluorescence via a CHEF mechanism, and the subsequent introduction of Fe²⁺ quenches this fluorescence, allowing for the sequential detection of both ions. sciforum.net Similarly, other thiophene-based probes have been designed for the highly selective detection of toxic species like cyanide ions and indium (In³⁺) ions, demonstrating their practical applicability in environmental monitoring and diagnostics. researchgate.netmdpi.com
Table 3: Thiophene-Based Chemosensors and Their Detection Mechanisms
| Sensor Type | Analyte Detected | Detection Principle | Observable Change |
| Thiophene-Schiff Base | Zn²⁺, then Fe²⁺ | CHEF and Fluorescence Quenching | Fluorescence enhancement, then quenching. sciforum.net |
| Thiophene-dicyanovinyl derivative | Cyanide (CN⁻) | Nucleophilic addition, ICT | Changes in absorption and emission spectra. mdpi.com |
| Thiophene-carbohydrazide derivative | Indium (In³⁺) | CHEF | "Turn-on" fluorescence emission at 460 nm. researchgate.net |
Emerging Research Directions and Future Perspectives on 3 Methoxythiophene 2 Carbonitrile
Exploration of Novel and Highly Efficient Synthetic Methodologies
The synthesis of 3-methoxythiophene-2-carbonitrile and its derivatives is critical for its application in advanced materials. Research has focused on creating efficient and scalable synthetic pathways. A prominent method starts with the commercially available 3-methoxythiophene (B46719). nih.govacs.org This multi-step process involves the bromination of 3-methoxythiophene, followed by a reduction with butyllithium (B86547) to yield 2-bromo-4-methoxythiophene. nih.govacs.org
A key innovation in this synthesis was the move away from traditional cyanation methods. An attempted direct conversion of the bromine to a nitrile group using the Rosenmund–von Braun reaction with copper(II) cyanide proved unsuccessful, yielding no desired product. nih.govacs.org This led to the exploration and successful implementation of a palladium(II)-catalyzed Negishi-style cyanation using zinc(II) cyanide. nih.govacs.org This modern cross-coupling reaction, after optimization of temperature and solvent, provided excellent yields, establishing a viable and efficient route to the target molecule. acs.org
Alternative strategies for synthesizing related thiophene (B33073) derivatives often involve the carboxylation of thiophene precursors or direct functionalization. beilstein-journals.org For instance, methods like the Gewald reaction are instrumental in building functionalized thiophene rings from basic precursors. Other approaches include one-pot procedures for creating substituted aminothiophene carbonitriles and the direct C-H arylation of 3-methoxythiophene, showcasing the diverse tactics employed to access these valuable heterocycles. acs.orgresearchgate.net
| Step | Starting Material | Key Reagents & Conditions | Product | Significance |
|---|---|---|---|---|
| 1 | 3-Methoxythiophene | Brominating agent (e.g., NBS) | Brominated 3-methoxythiophene intermediate | Initial functionalization of the thiophene ring. nih.govacs.org |
| 2 | Brominated intermediate | Butyllithium | 2-Bromo-4-methoxythiophene | Preparation for cyanation. nih.govacs.org |
| 3 | 2-Bromo-4-methoxythiophene | Zinc(II) cyanide, Pd(II) catalyst | 4-Methoxythiophene-2-carbonitrile (B12938322)* | Highly efficient and successful cyanation step. nih.govacs.org |
*Note: The literature describes the synthesis of the isomeric 4-methoxythiophene-2-carbonitrile for polymer applications, but the principles are directly relevant. nih.govacs.org
In-Depth Mechanistic Investigations of Unconventional Transformations
The true potential of this compound is unlocked through a deeper understanding of its reaction mechanisms and conformational behaviors, which can be unconventional. The methoxy (B1213986) group at the 3-position is not merely a passive substituent; it actively influences the electronic distribution and steric environment of the thiophene ring.
A significant area of investigation is the conformational "locking" effect observed when this unit is incorporated into larger polymer chains. nih.govacs.org Density Functional Theory (DFT) calculations have revealed that the methoxy group induces a nearly planar conformation between adjacent thiophene rings in oligomers. nih.gov This is attributed to favorable, non-covalent sulfur-oxygen interactions that stabilize a coplanar structure, shrinking the dihedral angles between repeating units. nih.govacs.org This enforced planarity is an unconventional transformation of molecular geometry that profoundly impacts the electronic properties of the resulting material.
Mechanistic studies also focus on the reactivity of the compound. The oxidation of 3-methoxythiophene derivatives can lead to 3-oxo-2,3-dihydrothiophene 1,1-dioxides, which then serve as precursors for various vinyl sulfides and enaminones through reactions involving the extrusion of sulfur dioxide. rsc.org Furthermore, understanding the mechanism of autopolymerization of related compounds like 2-bromo-3-methoxythiophene (B13090750), which can involve the cleavage of the methoxy group, is crucial for controlling polymer synthesis and designing new materials. researchgate.net The development of polydeuterated compounds is also essential for conducting detailed mechanistic studies, allowing researchers to trace reaction pathways through kinetic isotope effects. nih.gov
Rational Design Principles for Materials with Tailored Electronic and Photophysical Properties
This compound is a prime candidate for the rational design of organic electronic materials, such as conducting polymers and organic semiconductors. The strategic placement of an electron-donating methoxy group and an electron-withdrawing nitrile group allows for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus its optical and electronic bandgap (Eg). nih.govacs.org
A key application is the synthesis of diketopyrrolopyrrole (DPP) based polymers. nih.govacs.org By incorporating the 4-methoxythiophene-2-carbonitrile unit into a DPP polymer backbone, researchers have successfully modulated the material's properties. nih.gov The strong electron-donating methoxy group, combined with the DPP core, results in materials with distinct advantages over those with electron-withdrawing groups, leading to significantly different optoelectronic effects. nih.govacs.org
Experimental and computational results confirm that the introduction of the methoxy group leads to:
A reduction in the HOMO-LUMO gap , which is desirable for many electronic applications. nih.gov
A redshift in absorption spectra , pushing the material's response toward the near-infrared (NIR) region. nih.gov
Increased planarity of the polymer backbone , which enhances charge carrier mobility. nih.govosti.gov
These tailored photophysical properties make the resulting materials suitable for a range of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and NIR probes for biomedical imaging. nih.govutoronto.carsc.org
| Structural Feature | Electronic Effect | Impact on Material Properties | Potential Application |
|---|---|---|---|
| 3-Methoxy Group | Electron-donating | Raises HOMO level, enhances planarity via S-O interactions. nih.gov | Tuning bandgap, improving charge transport. nih.gov |
| 2-Carbonitrile Group | Electron-withdrawing | Lowers LUMO level, provides site for further reaction. mdpi.com | Fine-tuning electronic properties, precursor for dyes. osti.govmdpi.com |
| Combined Effect | "Push-pull" system | Reduces bandgap, shifts absorption to longer wavelengths. nih.gov | OFETs, NIR sensors, organic photovoltaics. nih.govacs.org |
Integration into Advanced Supramolecular Assemblies and Functional Nanosystems
The utility of this compound extends beyond single polymer chains to the construction of highly ordered, multi-component systems. Its defined structure and functional groups make it an excellent building block for creating supramolecular assemblies and functional nanosystems through processes like self-assembly. rsc.orguclouvain.be
Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to build complex, functional architectures from molecular components. Thiophene derivatives are widely used in this field. scirp.org For example, thiophene-terminated dendrimers have been synthesized and co-electropolymerized with poly(3-methylthiophene). Platinum ions can be encapsulated within these dendrimers to form dendrimer-encapsulated nanoparticles (DENs), creating a functional nanocomposite material with potential catalytic applications.
Furthermore, the principles of coordination-driven self-assembly can be applied, where thiophene-based ligands coordinate with metal centers to form discrete two- or three-dimensional structures. The ability to functionalize the thiophene core allows for the programming of specific interactions, guiding the assembly process toward desired architectures. These advanced assemblies are being explored for applications in nanosensors, molecular machines, and smart materials. The integration of these molecules onto surfaces, such as indium tin oxide (ITO) or gold, is another active area of research for creating tailored electronic interfaces and sensors. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Methoxythiophene-2-carbonitrile?
- Methodology :
- Electrophilic substitution : Introduce the methoxy group (OCH₃) into the thiophene ring using methoxide (e.g., NaOCH₃) under controlled acidic/basic conditions. For example, bromine or iodine intermediates (e.g., 3-bromothiophene-2-carbonitrile) can undergo nucleophilic substitution with methoxide .
- Cyclization reactions : Construct the thiophene ring via condensation of α,β-unsaturated nitriles with sulfur-containing precursors, followed by methoxylation .
- Key considerations : Monitor reaction temperature (typically 50–80°C) and solvent polarity (e.g., DMF or THF) to optimize yield.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and nitrile carbon (δ ~115–120 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiophene ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Experimental design :
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve methoxide nucleophilicity, while THF may reduce side reactions .
- Catalyst selection : Lewis acids (e.g., AlCl₃) can accelerate substitution but may require inert atmospheres .
- Data analysis : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading. For example, higher temperatures (>80°C) may degrade the nitrile group .
Q. How should researchers address contradictions between computational and experimental data for this compound?
- Case study : If DFT calculations predict a planar thiophene ring but XRD shows slight puckering:
- Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G**) or include solvent effects in simulations .
- Experimental validation : Repeat XRD measurements under varying crystallization conditions (e.g., solvent evaporation rate) .
Q. What are the safety protocols for handling this compound in the lab?
- Exposure controls :
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Applications in Academic Research
Q. How can this compound serve as a precursor in medicinal chemistry?
- Functionalization pathways :
- Nitrile conversion : Reduce to amines (LiAlH₄) or hydrolyze to carboxylic acids (H₂SO₄/H₂O) for bioactive derivatives .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl halides to generate biphenyl-thiophene hybrids for drug candidates .
- Biological relevance : The methoxy group enhances metabolic stability, making it valuable in kinase inhibitor design .
Q. What strategies enable the synthesis of enantiomerically pure derivatives of this compound?
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
- Asymmetric catalysis : Employ palladium-catalyzed reactions with chiral ligands (e.g., BINAP) to induce stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
